Ixazomib Impurity 1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

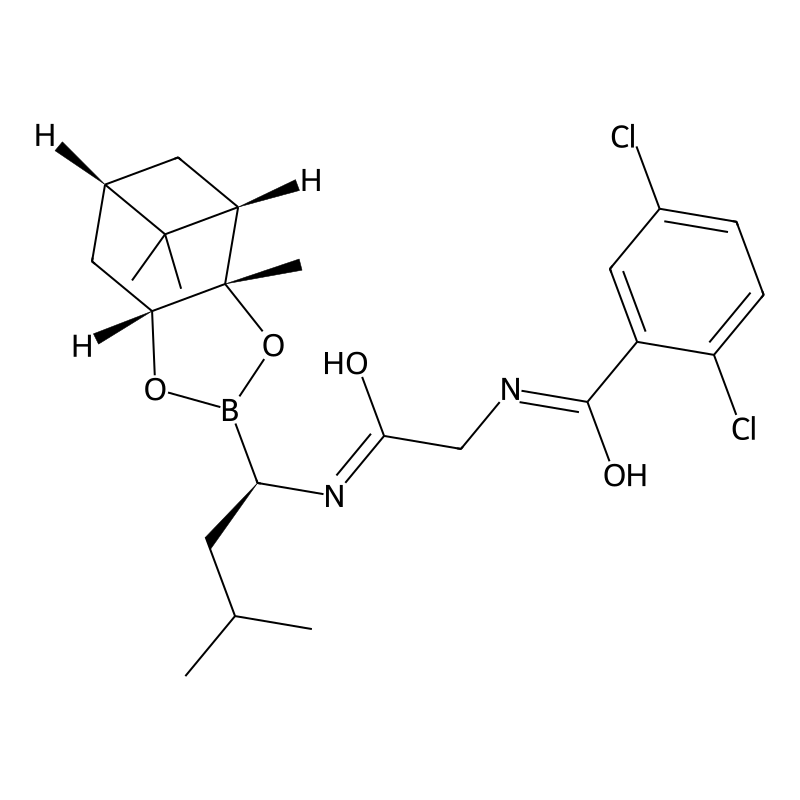

SMILES

Ixazomib Impurity 1 is a key process-related impurity and synthetic precursor in the manufacturing of the active pharmaceutical ingredient (API) Ixazomib. Structurally, it is the pinanediol-protected form of Ixazomib, which must be removed in the final synthesis step. Its primary value is as a high-purity, well-characterized analytical reference standard, essential for pharmaceutical quality control labs to detect and quantify its presence in the final drug substance, thereby ensuring the efficiency of the manufacturing process and the purity of the API.

References

- [1] PubChem Compound Summary for CID 69037110, Ixazomib Impurity 1. National Center for Biotechnology Information.

- [4] Hatokova, P., Sestak, V., Piskackova, H. B., Melnikova, I., Roh, J., & Sterbova-Kovarikova, P. (2023). The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 225, 115220.

In regulated pharmaceutical analysis, substitution of a specified impurity standard is not viable. Neither the final Ixazomib API nor its various degradation products can be used to accurately identify and quantify this specific process-related impurity due to significant structural and chromatographic differences. Using an uncharacterized, in-house preparation or a crude mixture introduces unacceptable uncertainty into quantitative analysis, failing to meet the stringent specificity and accuracy requirements for method validation and batch release mandated by regulatory bodies like the ICH and FDA.

References

- [1] Hatokova, P., Sestak, V., Piskackova, H. B., Melnikova, I., Roh, J., & Sterbova-Kovarikova, P. (2023). The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 225, 115220.

- [2] Redyam, M. R., et al. (2022). A Validated Stability-Indicating RP-HPLC Method for the Determination of Ixazomib Citrate and its Related Substances in Bulk and Pharmaceutical Dosage Form. World Journal of Pharmaceutical and Life Sciences, 8(8), 168-181.

- [3] Center for Drug Evaluation and Research, Application Number 208462Orig1s000, Chemistry Reviews. U.S. Food and Drug Administration. (2015).

Enables Regulatory-Compliant Quantification Below 0.15% in Final API Batches

Regulatory guidelines require that analytical procedures for drug substances be validated for their ability to quantify impurities at specified levels. For Ixazomib, methods must reliably resolve and measure related substances, with acceptance limits for impurities often set at NMT 0.15%. A high-purity, certified reference standard like Ixazomib Impurity 1 is the only tool that enables the calibration and validation of an HPLC or UPLC method to accurately quantify this specific impurity at such low levels, ensuring compliance with regulatory filings.

| Evidence Dimension | Analytical Method Validation & Batch Release |

| Target Compound Data | Enables accurate quantification at required specification levels (e.g., <0.15%) through method calibration. |

| Comparator Or Baseline | Uncertified Material / No Standard: Leads to an unvalidated, non-quantitative method, resulting in regulatory non-compliance and batch rejection. |

| Quantified Difference | The difference between a validated, quantitative result and an unvalidated, qualitative observation. |

| Conditions | Validated stability-indicating RP-HPLC method for Ixazomib drug substance analysis. |

Procuring this standard is a prerequisite for any GMP-compliant laboratory to release commercial or clinical batches of Ixazomib API.

Direct Marker for Final Step Synthesis Efficiency (Boronic Acid Deprotection)

Ixazomib Impurity 1 is the direct synthetic precursor to the final Ixazomib API, differing by the presence of a pinanediol protecting group on the boronic acid. Its presence in the final product is a direct indicator of an incomplete or inefficient deprotection reaction. In contrast, other impurities may arise from degradation or side reactions unrelated to this specific critical step. Using this standard allows process chemists to precisely measure the level of unconverted precursor, providing a direct quantitative metric for process optimization and control.

| Evidence Dimension | Process Control Metric |

| Target Compound Data | Provides a direct, quantitative measure of the efficiency of the boronic acid deprotection step. |

| Comparator Or Baseline | General Degradation Products: Indicate stability issues (e.g., oxidation, hydrolysis), but do not provide specific information about the performance of the final synthesis step. |

| Quantified Difference | Specific process-failure signal vs. a general stability-failure signal. |

| Conditions | Analysis of crude or purified Ixazomib API during process development or manufacturing. |

This standard allows manufacturing teams to troubleshoot and optimize a critical, final-step reaction, directly impacting process yield, purity, and consistency.

Pharmaceutical QC and API Batch Release

For use as a critical reference standard in validated HPLC/UPLC methods to quantify the level of this process impurity in every batch of Ixazomib API, ensuring it meets the specifications outlined in regulatory filings before product release.

Analytical Method Development and Validation

To establish and validate the specificity, linearity, accuracy, and precision of new or existing stability-indicating analytical methods for Ixazomib, as required by ICH guidelines for submission to regulatory authorities like the FDA and EMA.

Manufacturing Process Optimization and Control

Employed by process chemistry and manufacturing units as a direct analytical marker to monitor and optimize the critical, final-step deprotection reaction in the synthesis of Ixazomib, ensuring high conversion rates and batch-to-batch consistency.

Purity

Quantity

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2